molecular formula C20H19N3O2 B1193854 TP-472

TP-472

Cat. No. B1193854
M. Wt: 333.391
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).

Scientific Research Applications

TP-472 in Melanoma Treatment

TP-472, identified as a small molecule inhibitor of BRD7/9, has shown promise in treating melanoma. In a study, TP-472 effectively blocked melanoma tumor growth in cell cultures and mouse models. This inhibitor works by downregulating genes encoding various extracellular matrix proteins essential for cancer cell growth and proliferation. It also upregulates pro-apoptotic genes, offering a potential new therapeutic approach for melanoma treatment (Mason et al., 2021).

TP Probes in Biomedical Research

While not directly related to TP-472, there is research on two-photon (TP) probes, which are essential in biomedical research. TP probes are used in two-photon microscopy (TPM) for detecting biological targets deep within live tissue. These probes have applications in various biomedical research areas due to their specificity and ability to provide detailed imaging in live tissues (Sarkar et al., 2014).

TP-472's Mechanism in Cancer Cells

Another study related to TP-472's mechanism involved examining the binding of the retinoblastoma gene product in the nucleus of human cancer T-47D cells. This research provided insights into the cellular mechanisms during irradiation and how certain genes react in the presence of radiation, contributing to the understanding of cancer cell behavior under stress conditions (Furre et al., 2003).

TP-472 in Diagnostic Imaging

In diagnostic imaging, TP-472 has been used in the development of radiopharmaceuticals for positron-emission tomography (PET) imaging. A study focused on a specific probe [(64)Cu-NO2A-8-Aoc-BBN(7-14)NH(2)], which targets GRPR-positive breast cancer tissue, demonstrated high-quality microPET images and provided a promising avenue for both diagnostic and therapeutic applications in cancer treatment (Prasanphanich et al., 2009).

properties

Product Name

TP-472

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

IUPAC Name

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

SMILES

O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TP-472;  TP 472;  TP472.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-472
Reactant of Route 2
Reactant of Route 2
TP-472
Reactant of Route 3
Reactant of Route 3
TP-472
Reactant of Route 4
TP-472
Reactant of Route 5
TP-472
Reactant of Route 6
TP-472

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.